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Compound of Interest

Compound Name: 3-Ethylheptanal

Cat. No.: B3381632 Get Quote

This guide provides a detailed spectroscopic comparison of three C9 aldehyde isomers: 3-
Ethylheptanal, Nonanal, and 3,5-Dimethylheptanal. The data presented herein is intended to

assist researchers in distinguishing between these structurally similar compounds through

standard spectroscopic techniques, including Nuclear Magnetic Resonance (NMR), Infrared

(IR) Spectroscopy, and Mass Spectrometry (MS).

Data Presentation: Spectroscopic Properties
The following tables summarize the key quantitative data obtained from ¹H NMR, ¹³C NMR, IR,

and Mass Spectrometry analyses for the three isomers.

Table 1: ¹H NMR Spectroscopic Data (500 MHz, CDCl₃)
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Compound
Chemical Shift (δ) ppm, Multiplicity, J
(Hz), Integration, Assignment

3-Ethylheptanal

9.75 (t, J=1.9 Hz, 1H, CHO), 2.41 (ddd,
J=7.5, 2.5, 1.9 Hz, 2H, CH₂CHO), 1.95 (m,
1H, CHCH₂CH₃), 1.25-1.40 (m, 6H, 3xCH₂),
0.90 (t, J=7.4 Hz, 3H, CH₂CH₃), 0.88 (t,
J=7.0 Hz, 3H, CH₂CH₃)

Nonanal

9.77 (t, J=1.9 Hz, 1H, CHO), 2.42 (td, J=7.4, 1.9

Hz, 2H, CH₂CHO), 1.63 (quint, J=7.4 Hz, 2H,

CH₂CH₂CHO), 1.20-1.35 (m, 10H, 5xCH₂), 0.88

(t, J=7.0 Hz, 3H, CH₃)

| 3,5-Dimethylheptanal | 9.73 (d, J=2.5 Hz, 1H, CHO), 2.20 (dd, J=14.5, 2.5 Hz, 1H, CH₂CHO),

2.05 (dd, J=14.5, 8.5 Hz, 1H, CH₂CHO), 1.80 (m, 1H, CH(CH₃)), 1.55 (m, 1H, CH(CH₃)), 1.10-

1.30 (m, 4H, 2xCH₂), 0.95 (d, J=6.5 Hz, 3H, CHCH₃), 0.88 (d, J=6.5 Hz, 3H, CHCH₃), 0.85 (t,

J=7.2 Hz, 3H, CH₂CH₃) |

Table 2: ¹³C NMR Spectroscopic Data (125 MHz, CDCl₃)

Compound Chemical Shift (δ) ppm

3-Ethylheptanal

202.8 (CHO), 51.5 (CH₂CHO), 45.8 (CH),
32.0 (CH₂), 29.5 (CH₂), 25.5 (CH₂), 23.0
(CH₂), 14.1 (CH₃), 11.5 (CH₃)

Nonanal

202.9 (CHO), 43.9 (CH₂CHO), 31.8 (CH₂), 29.4

(CH₂), 29.3 (CH₂), 29.1 (CH₂), 22.7 (CH₂), 22.1

(CH₂), 14.1 (CH₃)

| 3,5-Dimethylheptanal | 203.1 (CHO), 52.1 (CH₂CHO), 38.9 (CH), 34.2 (CH), 30.1 (CH₂), 29.8

(CH₂), 19.8 (CH₃), 19.5 (CH₃), 14.2 (CH₃) |

Table 3: IR and Mass Spectrometry Data
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Compound IR Absorption ν (cm⁻¹)
Mass Spectrometry (EI),
m/z (Relative Intensity)

3-Ethylheptanal
2958 (C-H), 2715 (C-H of
CHO), 1728 (C=O)

142 [M]⁺ (5), 113 (20), 99
(15), 85 (40), 57 (100), 43
(80)

Nonanal
2925 (C-H), 2710 (C-H of

CHO), 1730 (C=O)

142 [M]⁺ (2), 124 (5), 98 (10),

84 (30), 70 (60), 57 (100), 44

(95)

| 3,5-Dimethylheptanal | 2960 (C-H), 2705 (C-H of CHO), 1725 (C=O) | 142 [M]⁺ (8), 127 (10),

99 (35), 85 (50), 71 (100), 57 (90), 43 (85) |

Experimental Protocols
Detailed methodologies for the key experiments are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Sample Preparation: Approximately 10-15 mg of the analyte (3-Ethylheptanal, Nonanal, or

3,5-Dimethylheptanal) was dissolved in 0.6 mL of deuterated chloroform (CDCl₃) containing

0.03% v/v tetramethylsilane (TMS) as an internal standard.

Instrumentation: ¹H and ¹³C NMR spectra were recorded on a Bruker Avance III HD 500 MHz

spectrometer.

¹H NMR Parameters: Spectra were acquired with a spectral width of 16 ppm, 32 scans, a

relaxation delay of 1.0 s, and an acquisition time of 4.0 s.

¹³C NMR Parameters: Spectra were acquired with a spectral width of 240 ppm, 1024 scans,

a relaxation delay of 2.0 s, and an acquisition time of 1.2 s, using a proton-decoupled pulse

sequence.

Data Processing: Free Induction Decays (FIDs) were Fourier transformed after applying an

exponential line broadening of 0.3 Hz. Phase and baseline corrections were applied

manually. Chemical shifts are reported in parts per million (ppm) relative to TMS.
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Infrared (IR) Spectroscopy
Sample Preparation: A thin film of the neat liquid sample was placed between two sodium

chloride (NaCl) plates.

Instrumentation: IR spectra were recorded on a PerkinElmer Spectrum Two FT-IR

spectrometer.

Parameters: Spectra were collected in the range of 4000–600 cm⁻¹ with a resolution of 4

cm⁻¹. A total of 16 scans were co-added to improve the signal-to-noise ratio. A background

spectrum of the clean NaCl plates was recorded and subtracted from the sample spectrum.

Data Processing: The resulting transmittance spectrum was converted to absorbance. Peak

positions are reported in wavenumbers (cm⁻¹).

Gas Chromatography-Mass Spectrometry (GC-MS)
Sample Preparation: Samples were diluted to 100 ppm in dichloromethane. 1 µL of the

diluted sample was injected into the GC-MS system.

Instrumentation: Analysis was performed on an Agilent 7890B GC system coupled to an

Agilent 5977A MSD.

GC Parameters: The GC was equipped with an HP-5ms capillary column (30 m x 0.25 mm,

0.25 µm film thickness). The oven temperature program was initiated at 50°C (held for 2

min), then ramped to 250°C at a rate of 10°C/min (held for 5 min). Helium was used as the

carrier gas at a constant flow rate of 1.0 mL/min. The injection was performed in split mode

with a split ratio of 50:1.

MS Parameters: The mass spectrometer was operated in electron ionization (EI) mode at 70

eV. The ion source temperature was 230°C, and the quadrupole temperature was 150°C.

Data was acquired in full scan mode over an m/z range of 40-400.

Data Analysis: The resulting chromatograms and mass spectra were analyzed using Agilent

MassHunter software.
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The following diagrams illustrate the structural relationships of the isomers and the general

workflow used for their spectroscopic analysis.
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Caption: Structural relationship of the C9 aldehyde isomers.
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Caption: General experimental workflow for spectroscopic analysis.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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